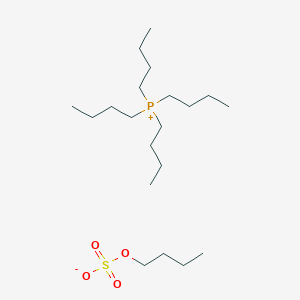

Tetrabutylphosphonium butyl sulfate

Description

Nomenclature and Structural Considerations of Tetrabutylphosphonium (B1682233) Cation and Sulfate (B86663) Anion

The structure and properties of tetrabutylphosphonium butyl sulfate are best understood by examining its constituent ions.

The Tetrabutylphosphonium Cation is a quaternary phosphonium (B103445) ion. chemicalbull.com It consists of a central phosphorus atom covalently bonded to four butyl groups, resulting in a tetrahedral geometry. chemicalbull.com The four alkyl chains give the cation a significant nonpolar character.

Table 1: Properties of Tetrabutylphosphonium Cation

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₃₆P⁺ |

| Molecular Weight | 259.43 g/mol |

| IUPAC Name | tetrabutylphosphanium |

| Synonyms | Tetra-n-butylphosphonium, Tetrabutylphosphonium ion |

Data sourced from PubChem nih.govfda.gov

The Butyl Sulfate Anion is the ester derived from butanol and sulfuric acid. It is a primary linear alkyl sulfate ester. nih.gov

Table 2: Properties of Butyl Sulfate Anion

| Property | Value |

|---|---|

| Chemical Formula | C₄H₉O₄S⁻ |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | butyl sulfate |

| Conjugate Acid | Butyl sulfuric acid |

Data sourced from PubChem nih.gov

Together, these ions form Tetrabutylphosphonium Butyl Sulfate, an ionic liquid with the CAS Number 654057-99-5 and a molecular formula of C₂₀H₄₅O₄PS. sinfoochem.com The combination of a large, hydrophobic cation and a polar anion gives the compound an amphiphilic nature.

Academic Significance and Research Trajectories within Ionic Liquid Science

Tetrabutylphosphonium-based ionic liquids are a significant focus of academic research, prized for their stability and versatility. researchgate.net Studies have shown that tetraalkylphosphonium-based ILs can exhibit higher decomposition temperatures (often above 300°C) and lower viscosities compared to their ammonium-based counterparts, making them suitable for high-temperature applications. nih.govrsc.orgfao.org

Research into tetrabutylphosphonium ILs spans numerous applications, driven by the ability to tune their properties by pairing the cation with different anions:

Catalysis: Tetrabutylphosphonium salts have been successfully employed as catalysts in various organic reactions. For example, tetrabutylphosphonium amino acid ILs have shown excellent catalytic activity in Knoevenagel condensation reactions under solvent-free conditions. researchgate.net Similarly, tetrabutylphosphonium carboxylates are effective catalysts for the alcoholysis of epoxides, such as the synthesis of propylene (B89431) glycol methyl ether. pku.edu.cnjxnutaolab.com

Green Solvents: The low volatility and high stability of these ILs make them attractive as environmentally benign solvents. researchgate.net They have been investigated as alternatives to traditional volatile organic compounds in processes like the Pd-catalyzed hydrogenation of alkenes. rsc.org

CO₂ Capture: Certain tetrabutylphosphonium carboxylate ionic liquids have been studied for their CO₂ absorption capacity. pku.edu.cn Research indicates that [P₄₄₄₄][Buty] (tetrabutylphosphonium butyrate) shows a high absorption capacity, capturing 0.4 moles of CO₂ per mole of IL. pku.edu.cn

Metal Extraction and Recycling: The unique solvent properties of tetrabutylphosphonium ILs are being explored for hydrometallurgical processes, including the recycling of lithium-ion batteries. researchgate.net They have been used as leaching agents to recover critical metals like cobalt, nickel, and lithium from spent cathode materials. researchgate.net

Material Synthesis: These ILs serve as media for the synthesis of nanomaterials. For instance, they can provide a phosphorus source for the microwave-driven synthesis of nickel phosphide (B1233454) nanoparticles used in hydrogen evolution reactions. chemicalbook.com

The research trajectory for phosphonium-based ILs continues to expand, with systematic studies focusing on how variations in the cation's alkyl chains and the choice of anion impact physicochemical properties like melting point, viscosity, and density. nih.gov This fundamental research enables the rational design of task-specific ionic liquids for new and improved industrial and chemical processes. mdpi.com

Properties

CAS No. |

654057-99-5 |

|---|---|

Molecular Formula |

C20H45O4PS |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

butyl sulfate;tetrabutylphosphanium |

InChI |

InChI=1S/C16H36P.C4H10O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3-4-8-9(5,6)7/h5-16H2,1-4H3;2-4H2,1H3,(H,5,6,7)/q+1;/p-1 |

InChI Key |

RFUIKCZZWAUNGF-UHFFFAOYSA-M |

Canonical SMILES |

CCCCOS(=O)(=O)[O-].CCCC[P+](CCCC)(CCCC)CCCC |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes

Cost-Effective and Green Synthesis Strategies for Tetrabutylphosphonium (B1682233) Sulfate (B86663)

The pursuit of economically viable and environmentally sustainable chemical processes has driven the development of innovative synthesis routes for tetrabutylphosphonium sulfate ([TBP]₂SO₄). A significant advancement in this area is the establishment of simple, cost-effective methods for its preparation. nih.govresearchgate.net These methods are characterized by their operational simplicity, short reaction times, and high product efficiency, which contribute to their economic feasibility. nih.govresearchgate.net

A key aspect of green synthesis is the use of environmentally benign reagents and solvents. An environmentally friendly protocol for synthesizing tetrabutylphosphonium tribromide (TBPTB), a related phosphonium (B103445) salt, highlights the potential for greener approaches. tandfonline.com This protocol emphasizes the phase transfer properties of the phosphonium cation, which facilitates reactions in aqueous media, reducing the reliance on volatile organic solvents. tandfonline.com The thermal stability of such compounds, often stable up to 200°C, allows for their use in high-temperature and microwave-assisted reactions, which can lead to faster and more efficient processes. tandfonline.com

The principles of green chemistry also emphasize the recyclability of reagents to minimize waste and cost. The development of recyclable catalysts is a cornerstone of this approach. nih.govresearchgate.net For instance, after its use in a reaction, tetrabutylphosphonium sulfate can be recovered and reused multiple times with only a slight reduction in activity, adding to its cost-effectiveness and environmental friendliness. nih.govresearchgate.net

The following table summarizes the key features of cost-effective and green synthesis strategies for tetrabutylphosphonium-based salts.

| Feature | Description |

| Simple Methodology | Straightforward procedures that reduce operational complexity and cost. nih.govresearchgate.net |

| High Efficiency | Short reaction times and high yields of the final product. nih.govresearchgate.net |

| Aqueous Media | Utilization of water as a solvent to minimize the use of volatile organic compounds. tandfonline.com |

| Thermal Stability | The ability to withstand high temperatures allows for energy-efficient microwave-assisted synthesis. tandfonline.com |

| Recyclability | The catalyst or ionic liquid can be recovered and reused for several cycles. nih.govresearchgate.nettandfonline.com |

Anion Exchange Pathways in Tetrabutylphosphonium Salt Synthesis

Anion exchange, or metathesis, is a fundamental and widely employed method for the synthesis of a diverse range of phosphonium-based ionic liquids, including those with the tetrabutylphosphonium cation. researchgate.netrsc.org This versatile technique involves the exchange of the anion of a starting tetrabutylphosphonium salt, typically a halide such as bromide or chloride, with a new anion to form the desired product. jxnutaolab.commdpi.com

The synthesis of tetrabutylphosphonium-based ionic liquids with benzenesulfonate (B1194179) and its derivatives, for example, is achieved through the anion exchange of tetrabutylphosphonium bromide with the sodium salt of the corresponding benzenesulfonate. mdpi.com This reaction is typically carried out in water, and the resulting product is then extracted using an organic solvent like dichloromethane. mdpi.com

A general synthetic pathway for phosphonium-based ionic liquids involves the initial quaternization of a trialkylphosphine to form a tetraalkylphosphonium halide, followed by the anion exchange reaction. researchgate.net While traditional anion exchange reactions often utilize metal salts, which can lead to halide contamination in the final product, alternative methods have been developed to address this issue. rsc.org One such innovative approach is the "phenolate platform," which facilitates the preparation of water-soluble ionic liquids. rsc.org This method involves the preparation of a tetrabutylphosphonium 4-tert-butylphenolate intermediate, which then reacts with a Brønsted acid in a biphasic system to yield the desired ionic liquid. rsc.org

The choice of reactants and conditions for the anion exchange can be tailored to produce a wide array of tetrabutylphosphonium salts with specific properties. The following table provides examples of anion exchange reactions for the synthesis of tetrabutylphosphonium salts.

| Starting Material | Reagent | Product | Reference |

| Tetrabutylphosphonium bromide | Sodium benzenesulfonate | Tetrabutylphosphonium benzenesulfonate | mdpi.com |

| Tetrabutylphosphonium bromide | Sodium p-methylbenzenesulfonate | Tetrabutylphosphonium p-methylbenzenesulfonate | mdpi.com |

| Tetrabutylphosphonium bromide | Sodium p-ethylbenzenesulfonate | Tetrabutylphosphonium p-ethylbenzenesulfonate | mdpi.com |

| Tetrabutylphosphonium chloride | Sodium bis(butane-1,4-dioxy)borate | Tetrabutylphosphonium bis(butane-1,4-dioxy)borate | rsc.org |

| Tetrabutylphosphonium chloride | Sodium tetrakis(pyrazolyl)borate | Tetrabutylphosphonium tetrakis(pyrazolyl)borate | rsc.org |

| Tetrabutylphosphonium bromide | Anion exchange resin (e.g., Amberlite-IRA400) | Tetrabutylphosphonium hydroxide (B78521) | jxnutaolab.comacs.org |

Neutralization Procedures for Phosphonium-Based Ionic Liquids

Neutralization is a straightforward and common acid-base reaction used to synthesize phosphonium-based ionic liquids. researchgate.net This method typically involves two key steps: the preparation of a tetrabutylphosphonium hydroxide ([P₄₄₄₄]OH) solution, followed by its neutralization with a specific acid to form the desired salt and water. acs.orgsmolecule.comdoi.org

The initial step often involves the use of an anion exchange resin. jxnutaolab.comacs.org For instance, an aqueous solution of tetrabutylphosphonium bromide can be passed through a column containing an anion exchange resin, such as Amberlite-IRA400, to replace the bromide ions with hydroxide ions, yielding an aqueous solution of tetrabutylphosphonium hydroxide. jxnutaolab.comacs.org Alternatively, tetrabutylphosphonium hydroxide can be generated in situ from tetrabutylammonium (B224687) halides by reacting them with silver oxide. smolecule.com

Once the tetrabutylphosphonium hydroxide solution is obtained, it is carefully neutralized by the dropwise addition of the desired acid. mdpi.com For example, to synthesize tetrabutylphosphonium carboxylates, the hydroxide solution is neutralized with a slight excess of the corresponding carboxylic acid at room temperature. jxnutaolab.comacs.org The reaction mixture is stirred for several hours to ensure complete neutralization. jxnutaolab.comacs.org Following the reaction, the water formed during the neutralization is removed, typically by evaporation under vacuum at an elevated temperature, to yield the final ionic liquid. jxnutaolab.comacs.org

This neutralization strategy is versatile and has been employed to synthesize a variety of tetrabutylphosphonium salts. sigmaaldrich.comsigmaaldrich.com For example, it is used to prepare Good's buffer ionic liquids and to synthesize tetrabutylphosphonium acetate (B1210297), which serves as a catalyst in certain organic reactions. sigmaaldrich.com

The table below outlines the neutralization process for the synthesis of various tetrabutylphosphonium salts.

| Reactant 1 | Reactant 2 | Product | Reference |

| Tetrabutylphosphonium hydroxide | Formic acid | Tetrabutylphosphonium formate | acs.org |

| Tetrabutylphosphonium hydroxide | Acetic acid | Tetrabutylphosphonium acetate | acs.org |

| Tetrabutylphosphonium hydroxide | Propionic acid | Tetrabutylphosphonium propionate | acs.org |

| Tetrabutylphosphonium hydroxide | Butyric acid | Tetrabutylphosphonium butyrate (B1204436) | jxnutaolab.comacs.org |

| Tetrabutylphosphonium hydroxide | Mineral acid | Tetrabutylphosphonium salt | smolecule.com |

Recycling and Regeneration Techniques for Tetrabutylphosphonium-based Salts

One common method for recycling involves simple phase separation. rsc.org In systems where the ionic liquid is immiscible with the reaction products or solvents, it can be easily separated by decantation. jxnutaolab.com For example, after its use as a catalyst in the synthesis of propylene (B89431) glycol methyl ether, tetrabutylphosphonium butyrate forms a separate liquid phase that can be isolated from the reaction mixture. jxnutaolab.com The recovered ionic liquid can then be dried under vacuum to remove any residual reactants before being reused in subsequent reactions. jxnutaolab.com Research has shown that tetrabutylphosphonium butyrate can be reused at least 10 times without a significant loss in its catalytic activity. acs.org

For supporting electrolytes like tetra(n-butyl)ammonium hexafluorophosphate (B91526), which shares structural similarities with tetrabutylphosphonium salts, recycling from used electrolyte solutions is achieved through recrystallization. The addition of water to an ethanol (B145695) solution of the used electrolyte decreases the solubility of the salt, leading to its crystallization and allowing for its recovery in good yield and quality.

The development of these recycling and regeneration methods is crucial for the large-scale industrial application of tetrabutylphosphonium-based salts, ensuring their sustainability and cost-effectiveness. rsc.org

The following table summarizes different recycling and regeneration techniques for phosphonium-based salts.

| Technique | Description | Application Example | Reference |

| Phase Separation | The ionic liquid separates as a distinct liquid phase from the reaction mixture, allowing for easy recovery by decantation. | Recovery of tetrabutylphosphonium butyrate catalyst. | jxnutaolab.comacs.org |

| Anti-Solvent Addition | An anti-solvent (e.g., water) is added to a solution containing the ionic liquid, causing it to phase-separate for recovery. | Recycling of hydrophobic phosphonium ionic liquids used in cellulose (B213188) dissolution. | rsc.orgrsc.org |

| Recrystallization | The ionic liquid is crystallized from a solution, often by adding a co-solvent that reduces its solubility, to separate it from impurities. | Recycling of tetra(n-butyl)ammonium hexafluorophosphate from used electrolyte solutions. |

Catalytic Applications and Reaction Engineering

Multicomponent Reaction (MCR) Catalysis

Tetrabutylphosphonium (B1682233) butyl sulfate (B86663) ([TBP]2SO4) has emerged as a novel and efficient room-temperature ionic liquid catalyst for various four-component reactions (4MCRs). researchgate.netresearchgate.net These reactions are highly valued in organic and medicinal chemistry for their ability to construct complex heterocyclic compounds in a single step, aligning with the principles of green chemistry. researchgate.netnih.govfrontiersin.org

Catalytic Efficacy in Heterocycle Synthesis (e.g., Pyridazino[1,2-a]indazoles)

Tetrabutylphosphonium butyl sulfate has demonstrated remarkable catalytic activity in the synthesis of various heterocyclic compounds, including pyridazino[1,2-a]indazoles, indazolo[2,1-b]phthalazines, and pyrazolo[1,2-b]phthalazines. researchgate.netresearchgate.net The synthesis of these compounds is of significant interest due to their wide range of biological and pharmacological activities. nih.govnih.gov The use of [TBP]2SO4 as a catalyst in these multicomponent reactions offers several advantages, such as short reaction times, high product yields, and straightforward work-up procedures. researchgate.net For instance, the one-pot, four-component condensation of aldehydes, hydrazine (B178648) hydrate (B1144303), succinic or phthalic anhydride, and 1,3-dicarbonyl compounds proceeds efficiently in the presence of this catalyst under mild and solvent-free conditions. nih.gov

The catalyst's reusability is a key feature, allowing it to be recovered and used in multiple reaction cycles with only a slight reduction in activity, which is economically and environmentally beneficial. researchgate.net

Mechanistic Aspects of MCR Catalysis by Tetrabutylphosphonium Sulfate

The proposed mechanism for the synthesis of pyridazino[1,2-a]indazoles and related heterocycles using tetrabutylphosphonium butyl sulfate involves a series of sequential reactions. researchgate.netnih.gov The reaction is believed to initiate with the formation of an intermediate from the reaction of the aldehyde and hydrazine. This is followed by a Michael addition with a 1,3-dicarbonyl compound. The subsequent concerted cyclocondensation between the amine and carbonyl groups of the Michael adduct leads to the final heterocyclic product. nih.gov The ionic liquid acts as a catalyst, facilitating the various steps of the reaction sequence. The dual role of the ionic liquid as both a solvent and a catalyst can contribute to the high efficiency of these reactions. nih.gov

Alcoholysis Reactions and Epoxide Conversions

Tetrabutylphosphonium-based ionic liquids have also been identified as effective catalysts for the alcoholysis of epoxides, a crucial reaction for the production of valuable chemicals like propylene (B89431) glycol methyl ether (PGME). acs.orgjxnutaolab.com

Catalytic Activity in Propylene Oxide Alcoholysis

In the synthesis of propylene glycol methyl ether (PGME) from the alcoholysis of propylene oxide (PO) with methanol (B129727), tetrabutylphosphonium carboxylate ionic liquids have shown excellent catalytic activity. acs.orgjxnutaolab.com Specifically, tetrabutylphosphonium butyrate (B1204436) ([P4444][Buty]) was found to be a highly effective catalyst, leading to a PGME yield of nearly 94% under mild conditions. acs.orgjxnutaolab.com The catalytic performance of tetrabutylphosphonium-based ionic liquids surpasses that of other catalysts, such as tributylphosphine (B147548) and various acetate (B1210297) salts, which show little to no catalytic effect. jxnutaolab.com The high activity and selectivity of these ionic liquids make them promising candidates for industrial applications. jxnutaolab.com

Reaction Pathway Investigations for Propylene Glycol Methyl Ether Formation

The synthesis of PGME from propylene oxide and methanol can proceed via two main pathways, catalyzed by either an acid or a base. acs.orgjxnutaolab.com A basic catalyst preferentially facilitates the ring-opening of the epoxide at the less sterically hindered position, leading to the formation of the secondary alcohol, which is the desired PGME isomer (1-methoxy-2-propanol). acs.orgjxnutaolab.com Tetrabutylphosphonium-based ionic liquids act as basic catalysts, promoting this selective pathway. jxnutaolab.com The reaction mechanism involves the activation of the alcohol by the basic anion of the ionic liquid, which then attacks the propylene oxide ring. acs.org

Influence of Reaction Parameters (e.g., Temperature, Catalyst Loading, Reaction Time)

The efficiency of the propylene oxide alcoholysis reaction is significantly influenced by several key parameters. acs.orgjxnutaolab.com

Temperature: The reaction rate and yield of PGME increase with temperature. For instance, with tetrabutylphosphonium butyrate as the catalyst, increasing the temperature leads to a higher yield of PGME. acs.org

Catalyst Loading: The amount of catalyst has a direct impact on the reaction rate. An increase in the catalyst loading of tetrabutylphosphonium butyrate from 0.2 mmol to 0.5 mmol resulted in a significant increase in PGME yield from 53% to 94% within 6 hours. acs.orgjxnutaolab.com This is attributed to the increased alkalinity of the reaction system. jxnutaolab.com

Reaction Time: The yield of PGME increases with prolonged reaction time. However, after a certain point, further increases in reaction time may only lead to a limited improvement in the yield. acs.org

Below is an interactive data table summarizing the effect of catalyst loading on PGME yield.

| Catalyst Loading (mmol) | PGME Yield (%) | Reaction Time (h) |

| 0.2 | 53 | 6 |

| 0.5 | 94 | 6 |

General Organic Transformations Mediated by Tetrabutylphosphonium-based Catalysts

The catalytic prowess of the tetrabutylphosphonium cation, often in conjunction with various anions, extends across a spectrum of organic reactions. The following subsections detail its involvement in N-alkylation, Knoevenagel condensation, oxidation, and cyclization/dehydrohalogenation reactions. While the focus is on the tetrabutylphosphonium cation, it is important to note that the specific anion can significantly influence the catalyst's performance.

N-alkylation is a fundamental process in organic synthesis for the formation of carbon-nitrogen bonds. Tetrabutylphosphonium-based salts have demonstrated significant utility in facilitating these reactions, often acting as phase-transfer catalysts or catalyst stabilizers. For instance, tetrabutylammonium (B224687) iodide, a closely related quaternary ammonium (B1175870) salt, has been employed to enhance the selectivity of mono-N-alkylation of primary amines, minimizing the overalkylation to tertiary amines and quaternary ammonium salts. usf.edu This is achieved by reacting an alkyl halide with an alkylamine in an anhydrous solvent in the presence of a cesium base, with the tetrabutylammonium iodide promoting halide exchange. usf.edu

In a different approach, tetrabutylammonium bromide has been utilized as an effective alkylating agent for the N-alkylation of azaheterocycles under microwave irradiation in the presence of potassium carbonate. sid.ir This solvent-free method provides a green and rapid route to N-alkylated products in good to excellent yields. sid.ir

Furthermore, palladium nanoparticles stabilized by tetrabutylammonium bromide have been shown to be effective catalysts for the N-alkylation of amines with alcohols. mdpi.comresearchgate.net In this "hydrogen-borrowing" methodology, the alcohol is first oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine. The tetrabutylammonium bromide serves to stabilize the palladium nanoparticles, preventing their agglomeration and enhancing their catalytic activity and recyclability. mdpi.com A general, room-temperature N-alkylation has also been achieved using a copper metallaphotoredox system, which can couple a wide range of N-nucleophiles with various alkyl bromides. princeton.edu

Table 1: Examples of N-Alkylation Reactions Utilizing Tetrabutyl-based Onium Salts

| Catalyst System | Substrates | Product | Key Features | Reference |

| Tetrabutylammonium iodide / Cs₂CO₃ | Primary amines, Alkyl halides | Secondary amines | Selective mono-N-alkylation | usf.edu |

| Tetrabutylammonium bromide / K₂CO₃ / Microwave | Azaheterocycles | N-alkylated azaheterocycles | Solvent-free, rapid reaction | sid.ir |

| Pd NPs / Tetrabutylammonium bromide | Amines, Alcohols | N-alkylated amines | "Hydrogen-borrowing" method, catalyst stabilization | mdpi.comresearchgate.net |

| Cu(II) salt / Visible light | N-nucleophiles, Alkyl bromides | N-alkylated products | Metallaphotoredox catalysis, broad scope | princeton.edu |

The Knoevenagel condensation is a vital carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. Tetrabutylphosphonium-based ionic liquids, particularly those with amino acid anions, have emerged as highly efficient and recyclable catalysts for this transformation.

Research has demonstrated that tetrabutylphosphonium amino acid ionic liquids, such as tetrabutylphosphonium prolinate ([P₄₄₄₄][Pro]) and tetrabutylphosphonium alaninate (B8444949) ([P₄₄₄₄][Ala]), exhibit excellent catalytic activity in the Knoevenagel condensation of various aromatic aldehydes with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate. jxnutaolab.comresearchgate.netkrishisanskriti.org These reactions often proceed under mild, solvent-free conditions, affording the corresponding α,β-unsaturated products in high yields (often exceeding 85%). jxnutaolab.comresearchgate.net The basicity of the amino acid anion is believed to play a crucial role in the catalytic mechanism. jxnutaolab.com

The use of these phosphonium-based ionic liquids offers significant advantages over traditional homogeneous base catalysts, including ease of product separation and catalyst recycling. jxnutaolab.com For example, [P₄₄₄₄][Pro] has been shown to be reusable for at least six cycles without a significant loss in its catalytic activity. jxnutaolab.comresearchgate.net

Table 2: Knoevenagel Condensation Catalyzed by Tetrabutylphosphonium Amino Acid Ionic Liquids

| Catalyst | Aldehyde | Active Methylene Compound | Yield (%) | Conditions | Reference |

| [P₄₄₄₄][Pro] | Benzaldehyde | Malononitrile | >85 | Solvent-free, mild | jxnutaolab.comresearchgate.net |

| [P₄₄₄₄][Pro] | Various aromatic aldehydes | Ethyl cyanoacetate | >85 | Solvent-free, mild | jxnutaolab.comresearchgate.net |

| [P₄₄₄₄][Ala] | Various aromatic aldehydes | Malononitrile/Ethyl cyanoacetate | High | Solvent-free, room temp. | krishisanskriti.orgresearchgate.net |

Tetrabutylphosphonium salts have found application as catalysts or components of catalytic systems in various oxidation reactions. The bulky tetrabutylphosphonium cation can facilitate the transfer of an oxidizing anion into an organic phase, a principle central to phase-transfer catalysis.

Ionic compounds containing the tetrabutylphosphonium cation and a polyoxomolybdate anion, [Mo₆O₁₉]²⁻, have been successfully employed as catalysts for the epoxidation of olefins using urea (B33335) hydrogen peroxide as the oxidant. znaturforsch.com These catalysts also demonstrate high efficiency in the oxidation of sulfides to sulfoxides with hydrogen peroxide. znaturforsch.com Similarly, tetrabutylammonium salts of Keggin-type vanadium-substituted phosphomolybdates and phosphotungstates have shown high activity and selectivity in the aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde. mdpi.com

In other systems, tetrabutylammonium periodate (B1199274), in the presence of a Lewis acid, has been used to oxidize alcohols to carbonyl compounds, α-hydroxy ketones to α-diones, and thiols to disulfides. researchgate.net The presence of the tetrabutylammonium cation can also influence the kinetics of oxidation reactions at interfaces, as observed in the ozone-mediated oxidation of bromide. acs.org Furthermore, tetrabutylammonium chlorite (B76162) has been synthesized and used for the selective oxidation of sulfides to sulfoxides. mdpi.com

Table 3: Oxidation Reactions Catalyzed by Tetrabutyl-based Onium Salts

| Catalyst System | Substrate | Product | Oxidant | Reference |

| [(n-C₄H₉)₄P]₂[Mo₆O₁₉] | Olefins | Epoxides | Urea hydrogen peroxide | znaturforsch.com |

| [(n-C₄H₉)₄P]₂[Mo₆O₁₉] | Sulfides | Sulfoxides | Hydrogen peroxide | znaturforsch.com |

| Tetrabutylammonium periodate / Lewis Acid | Alcohols | Carbonyls | - | researchgate.net |

| Tetrabutylammonium salts of V-substituted POMs | Benzyl alcohol | Benzaldehyde | O₂ | mdpi.com |

| Tetrabutylammonium chlorite | Sulfides | Sulfoxides | - | mdpi.com |

Tetrabutylphosphonium and its ammonium analogues also play a role in promoting cyclization and dehydrohalogenation reactions. For instance, the addition of tetrabutylammonium bromide has been noted in the cyclization of sulfonium (B1226848) salts and in certain dehydrohalogenation reactions. walshmedicalmedia.com

Tetrabutylammonium fluoride (B91410) (TBAF) has proven to be an effective reagent for the dehydrobromination of vinyl bromides to yield terminal acetylenes under mild conditions. researchgate.net The unique properties of the fluoride anion in combination with the tetrabutylammonium cation are crucial for this transformation. In some cases, both the cation and the anion are essential for the cyclization to occur. researchgate.net

Furthermore, the tetrabutylammonium salt of the decatungstate anion has been utilized to generate alkyl radicals, which can then undergo cyclization reactions. nih.gov In a different context, a phosphonium (B103445) salt formed from the reaction of dibromodifluoromethane (B1204443) and triphenylphosphine (B44618) can decompose to generate difluorocarbene, which is a key intermediate for the cyclopropanation of alkenes. beilstein-journals.org

Catalyst Recyclability and Long-Term Stability in Synthetic Protocols

A significant advantage of using tetrabutylphosphonium-based catalysts is their potential for recyclability and long-term stability, which are critical for developing sustainable and economically viable synthetic processes.

In the context of Knoevenagel condensations, tetrabutylphosphonium amino acid ionic liquids can be recovered and reused multiple times without a significant drop in catalytic activity. jxnutaolab.comresearchgate.net For example, [P₄₄₄₄][Pro] was recycled at least six times with minimal loss of efficacy. jxnutaolab.comresearchgate.net Similarly, in the alcoholysis of propylene oxide, tetrabutylphosphonium butyrate ([P₄₄₄₄][Buty]) could be easily recovered and reused for at least ten consecutive runs without any discernible decrease in yield or selectivity. acs.orgacs.org

In some catalytic systems involving palladium nanoparticles, tetrabutylammonium bromide acts as a stabilizer, and the supported catalyst can be recovered and recycled, although in some cases a slight increase in nanoparticle size may be observed after multiple uses. hilarispublisher.com Electrochemical methods are also being explored for the recycling of homogeneous catalysts, with systems involving tetrabutylammonium bromide showing promising results for the recovery and reuse of palladium catalysts. nih.gov

Table 4: Recyclability of Tetrabutylphosphonium-Based Catalysts

| Catalyst | Reaction | Number of Cycles | Outcome | Reference |

| [P₄₄₄₄][Pro] | Knoevenagel Condensation | At least 6 | No significant loss of activity | jxnutaolab.comresearchgate.net |

| [P₄₄₄₄][Buty] | Alcoholysis of Propylene Oxide | 10 | No obvious decrease in yield or selectivity | acs.orgacs.org |

| [(n-C₄H₉)₄P]-POM | Oxidation | Several | Good performance retained | znaturforsch.com |

| Pd NPs / TBAB | C-C Coupling | Recyclable | Slight increase in particle size | hilarispublisher.com |

| PdCl₂(PPh₃)₂ / PVF / TBAB | Suzuki Coupling | Recyclable | 97% retained catalytic activity | nih.gov |

Advanced Applications in Separation Science

Gas Separation and Absorption Technologies

Ionic liquids are being extensively investigated as alternative solvents to traditional volatile organic compounds for gas separation and absorption due to their negligible vapor pressure, which minimizes solvent loss and environmental impact. The tunability of their physical and chemical properties by altering cation and anion structures allows for the design of task-specific ILs for capturing specific gases like CO2 and SO2.

Tetrabutylphosphonium-based ionic liquids have demonstrated significant potential for carbon dioxide (CO2) capture. Research into analogous compounds, such as tetrabutylphosphonium (B1682233) amino acid ILs, has shown that the phosphonium (B103445) cation is a viable component for effective CO2 absorption. In these systems, the presence of an amino group on the anion allows for chemical absorption of CO2. Studies have reported a CO2 absorption capacity of 50 mol% for tetrabutylphosphonium amino acid ILs in the absence of water. mdpi.com This capacity can increase to a 1:1 molar ratio of CO2 to IL with the addition of just 1 wt% water, indicating that water plays a significant role in the absorption mechanism. mdpi.com

Another approach involves the use of tetrabutylphosphonium salts to form semiclathrate hydrates for CO2 capture. These are crystalline structures where water molecules form a lattice that encages guest gas molecules. The presence of tetrabutylphosphonium bromide (TBPB) has been shown to significantly stabilize these hydrate (B1144303) structures, allowing for CO2 capture at more moderate temperature and pressure conditions compared to pure water hydrates. dtu.dk The phase equilibrium of these mixed hydrates is dependent on the concentration of the phosphonium salt.

Table 1: Phase Equilibrium Conditions for TBPB + CO2 Semiclathrate Hydrates

| Mass Fraction of TBPB | Temperature (K) | Pressure (MPa) |

| 0.050 | 282.2 - 288.0 | 1.32 - 4.97 |

| 0.100 | 283.7 - 289.9 | 1.35 - 5.03 |

| 0.371 | 286.7 - 292.0 | 1.38 - 5.12 |

This table presents experimental data on the temperature and pressure conditions required for the formation of CO2 semiclathrate hydrates at different mass fractions of tetrabutylphosphonium bromide (TBPB). Data sourced from dtu.dk.

While direct data for tetrabutylphosphonium butyl sulfate (B86663) in CCS is not extensively documented, the proven efficacy of the tetrabutylphosphonium cation in both functionalized ILs and hydrate formation suggests that it could serve as an effective solvent for CO2 capture. The butyl sulfate anion would primarily influence the physical properties of the IL, such as viscosity and CO2 solubility. frontiersin.org

The capture of sulfur dioxide (SO2), a major contributor to acid rain, is another critical area of gas separation. Ionic liquids are considered promising absorbents for SO2 due to their potential for high selectivity and capacity. Research has shown that the basicity of the anion in an ionic liquid is a key factor in its ability to absorb acidic gases like SO2. acs.org

A study on the desulfurization of coal utilized a range of phosphonium-based room temperature ionic liquids (PRTILs), including the closely related compound tetrabutylphosphonium methyl sulfate ([P4444+][MeSO4−]). doi.org This research demonstrated the synthesis of this IL by reacting tetrabutylphosphonium hydroxide (B78521) with dimethyl sulfate. doi.org The study focused on extracting sulfur compounds from coal rather than absorbing gaseous SO2 from flue gas, but it confirms the stability and synthetic accessibility of tetrabutylphosphonium alkyl sulfate salts for sulfur-related applications. The mechanism of SO2 absorption in many ILs is chemical, involving an acid-base interaction between the gas and the anion. researchgate.net For an IL like tetrabutylphosphonium butyl sulfate, the butyl sulfate anion would be expected to interact with SO2, although the strength of this interaction and the resulting absorption capacity would require specific experimental validation. The selection of an appropriate anion is crucial, as it dictates whether the absorption is primarily physical or chemical. acs.org

Liquid-Liquid Extraction Processes

Liquid-liquid extraction (LLE) is a widely used separation technique in the chemical industry. Ionic liquids are being explored as green replacement solvents for volatile organic compounds in these processes, offering benefits such as enhanced selectivity and ease of recycling.

The separation of organic compounds with similar properties, such as aromatic and aliphatic hydrocarbons, is a challenging industrial process. Deep eutectic solvents (DESs) based on tetrabutylphosphonium bromide have been investigated for the liquid-liquid extraction of toluene (B28343) (an aromatic) from heptane (B126788) (an aliphatic). google.com These studies show that the tetrabutylphosphonium cation can form effective extraction systems.

The selective removal of sulfate and phosphate (B84403) ions from aqueous solutions is important for environmental remediation and resource recovery. While direct studies employing tetrabutylphosphonium butyl sulfate for this specific separation are not prominent in the reviewed literature, the principles of anion exchange and liquid-liquid extraction provide a basis for its potential application.

Research has demonstrated the selective liquid-liquid extraction of sulfate and phosphate from water into an organic phase using specialized receptor molecules in combination with phase transfer agents like tetrabutylammonium (B224687) hydroxide or acetate (B1210297). rsc.orgnih.govrsc.org In these systems, the tetrabutylammonium cation facilitates the transfer of the targeted anion (sulfate or phosphate) across the phase boundary. Given the structural similarity, the tetrabutylphosphonium cation could potentially perform a similar role.

In the context of anion exchange chromatography, the selectivity of a resin for different anions is a key factor. Standard anion exchange resins often show a higher affinity for sulfate than for phosphate. koreascience.kr If tetrabutylphosphonium butyl sulfate were used in an LLE system, its own sulfate anion would be a competing species, which would need to be considered in the design of the separation process. The effectiveness of such a system would depend on creating a receptor or an environment that has a significantly higher affinity for the target ion (e.g., phosphate) over the IL's own sulfate anion.

Membrane-Based Separations: Forward Osmosis (FO) Draw Solutes

Forward osmosis (FO) is an emerging membrane technology that utilizes an osmotic pressure gradient to drive water transport across a semipermeable membrane. The solution used to generate this osmotic pressure is called the draw solute, and its properties are critical to the efficiency of the FO process. Ionic liquids are considered highly promising draw solutes due to their high osmotic pressure generation and potential for easy regeneration.

Studies on a series of tetrabutylphosphonium-based ILs with various sulfonate anions (methanesulfonate, benzenesulfonate (B1194179), and its alkyl-substituted derivatives) have shown their effectiveness as draw solutes. mdpi.com These ILs exhibit a property known as a Lower Critical Solution Temperature (LCST), where they undergo phase separation from water upon gentle heating. mdpi.com This allows for the recovery and reuse of the draw solute from the diluted solution after the FO process, a significant advantage for process sustainability.

The performance of these draw solutes is influenced by the structure of the anion. For instance, increasing the hydrophobicity of the benzenesulfonate anion by adding alkyl groups was found to decrease the LCST. mdpi.com A 20 wt% aqueous solution of tetrabutylphosphonium p-methylbenzenesulfonate ([P4444][MBS]) generated a water flux of 7.36 L m⁻² h⁻¹ (LMH) with a reverse solute flux of 5.89 g m⁻² h⁻¹ (gMH). mdpi.com

Table 2: Performance of Tetrabutylphosphonium-Based Draw Solutes in Forward Osmosis

| Draw Solute (20 wt% solution) | Osmotic Pressure (atm) | LCST (°C) | Water Flux (Jw) (LMH) | Reverse Solute Flux (Js) (gMH) |

| [P4444][MBS] | 25 | ~36 | 7.36 | 5.89 |

| [P4444][EBS] | Not specified | ~25 | Not specified | Not specified |

This table summarizes the performance characteristics of tetrabutylphosphonium-based ionic liquids with methylbenzenesulfonate (MBS) and ethylbenzenesulfonate (EBS) anions as draw solutes in forward osmosis. Data sourced from mdpi.com.

Hydrate-Based Gas Storage and Separation (Semiclathrate Hydrates)

Tetrabutylphosphonium salts, including the sulfate, can form semiclathrate hydrates. These are crystalline compounds where water molecules form a cage-like structure around the ionic compound, which acts as a "guest". researchgate.net These structures can also encapsulate other small gas molecules, making them promising materials for gas storage and separation.

Phase equilibrium studies are crucial for determining the temperature and pressure conditions under which these hydrates are stable. For tetrabutylphosphonium sulfate ((TBP)₂SO₄) hydrate, which features a bivalent anion (SO₄²⁻), the highest phase equilibrium temperature observed is 6.5°C. researchgate.net This temperature was recorded at mass fractions of the compound ranging from 0.363 to 0.384. researchgate.net The dissociation heat, which is the energy required to break down the hydrate structure, was found to be at its largest, (168.8 ± 2.4) kJ·kg⁻¹, at a mass fraction of 0.374. researchgate.net These phase equilibrium temperatures and dissociation heats are noted to be lower and smaller, respectively, than those of ionic semiclathrate hydrates formed with monovalent anions. researchgate.net

In related systems, the presence of tetrabutylphosphonium bromide (TBPB) has been shown to significantly shift the phase equilibrium of CO₂ and N₂ hydrates to more stable regions, characterized by higher temperatures and lower pressures. acs.org For instance, at a TBPB mass fraction of 0.371, the stability temperature of CO₂ hydrate at 3.07 MPa increased to 290.6 K, a significant rise from the 280.3 K required for pure CO₂ hydrate formation. acs.org

Interactive Table: Phase Equilibrium Data for Tetrabutylphosphonium Sulfate ((TBP)₂SO₄) Hydrate

| Property | Value | Mass Fraction |

| Highest Phase Equilibrium Temperature | 6.5 °C | 0.363 - 0.384 |

| Largest Dissociation Heat | 168.8 ± 2.4 kJ·kg⁻¹ | 0.374 |

The porous cage structure of semiclathrate hydrates allows them to trap small gas molecules, a process known as guest molecule encapsulation. This capability is being explored for applications in storing energy gases like methane (B114726) and hydrogen and for capturing greenhouse gases such as carbon dioxide. ijcce.ac.irnih.govmdpi.com The storage capacity of a hydrate is a measure of the amount of gas that can be stored within its structure.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of tetrabutylphosphonium-based ionic liquids. By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, detailed information about the chemical environment of the atoms within the cation and anion can be obtained.

¹H NMR spectroscopy confirms the presence of the tetrabutylphosphonium (B1682233) cation through characteristic signals corresponding to the different protons in the butyl chains. Typically, a triplet corresponding to the terminal methyl (CH₃) protons is observed at a lower chemical shift, while multiplets for the methylene (B1212753) (CH₂) groups appear at higher chemical shifts. For instance, in related tetrabutylphosphonium salts, the terminal methyl protons often appear around 0.8-0.9 ppm, with the methylene groups resonating in the 1.3-2.1 ppm range. rsc.org

¹³C NMR spectroscopy provides complementary information regarding the carbon framework of the tetrabutylphosphonium cation. Distinct signals for each unique carbon atom in the butyl chains are expected. The chemical shifts in ¹³C NMR for similar tetrabutylphosphonium compounds show signals for the methyl carbon at approximately 12.5 ppm, and the methylene carbons at varying shifts, often with doublet characteristics due to phosphorus-carbon coupling. rsc.org

³¹P NMR spectroscopy is particularly valuable for characterizing phosphonium-based compounds. A single peak in the ³¹P NMR spectrum is indicative of the phosphorus atom in the tetrabutylphosphonium cation. For tetrabutylphosphonium hydroxide (B78521), a related compound, the ³¹P NMR peak appears in the range of δ 25–30 ppm, confirming the phosphonium (B103445) cation's presence. This technique is also sensitive to the purity of the compound, with the absence of other signals indicating a lack of phosphorus-containing impurities.

Table 1: Representative NMR Data for the Tetrabutylphosphonium Cation

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~0.8-0.9 | Triplet | -CH₃ |

| ¹H | ~1.3-1.5 | Multiplet | -CH₂-CH₂-CH₃ |

| ¹H | ~2.0-2.2 | Multiplet | P-CH₂- |

| ¹³C | ~12.5 | Singlet | -CH₃ |

| ¹³C | ~17-24 | Multiplets/Doublets | -CH₂- groups |

| ³¹P | ~25-30 | Singlet | P⁺ |

Note: The exact chemical shifts can vary depending on the solvent and the specific anion present. rsc.org

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy (including ATR-FTIR)

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in tetrabutylphosphonium butyl sulfate (B86663). Attenuated Total Reflectance (ATR)-FTIR is a common variant used for analyzing ionic liquids.

The IR spectrum of a tetrabutylphosphonium-based ionic liquid will display characteristic absorption bands. The asymmetrical and symmetrical stretching vibrations of the C-H bonds in the alkyl chains of the tetrabutylphosphonium cation are typically observed in the region of 2800-3000 cm⁻¹. mdpi.com For example, peaks around 2960 cm⁻¹ and 2870 cm⁻¹ are characteristic of these vibrations. mdpi.com

The presence of the sulfate anion is also confirmed by its characteristic vibrational modes. The strong absorption bands associated with the S=O stretching vibrations in the sulfate group are expected to appear in the fingerprint region of the spectrum, typically around 1200-1100 cm⁻¹ and 1050-1000 cm⁻¹. The absence of a P-Br stretching vibration, which would appear around 500 cm⁻¹, can be used to confirm the complete exchange of the bromide anion during synthesis from a bromide precursor.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

The XRD patterns of related Keggin-type heteropolyacid salts containing tetrabutylammonium (B224687) (a structurally similar cation) show characteristic diffraction peaks at specific 2θ values that are indicative of the Keggin structure. mdpi.com For tetrabutylphosphonium-based hydrates, XRD has been used to confirm their semiclathrate structure. acs.org The presence of sharp, well-defined peaks in an XRD pattern indicates a crystalline material, while a broad, diffuse halo is characteristic of an amorphous substance.

Elemental Analysis (CHN-EA, ICP-MS)

Elemental analysis provides quantitative information about the elemental composition of a compound, which is crucial for confirming its empirical formula and purity.

CHN Elemental Analysis (CHN-EA) is used to determine the mass percentages of carbon, hydrogen, and nitrogen. For tetrabutylphosphonium butyl sulfate, the experimentally determined percentages of C and H should closely match the calculated values based on its chemical formula (C₂₀H₄₅O₄PS). While nitrogen is not present in this specific compound, CHN analyzers are often used, and the nitrogen value would be expected to be zero. For related tetrabutylphosphonium salts, elemental analysis has been successfully used to confirm their composition. rsc.org

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique used for determining the concentration of metallic and non-metallic elements. In the context of tetrabutylphosphonium butyl sulfate, ICP-MS can be employed to detect trace metal impurities that may have been introduced during the synthesis process. It is also a valuable tool for quantifying the sulfur and phosphorus content to ensure the correct stoichiometry of the cation and anion. Studies on related polyoxometalate salts have utilized ICP-MS for the determination of molybdenum, tungsten, and vanadium. mdpi.com

Table 2: Theoretical Elemental Composition of Tetrabutylphosphonium Butyl Sulfate (C₂₀H₄₅O₄PS)

| Element | Symbol | Atomic Weight | Molar Mass (g/mol) | Percentage |

|---|---|---|---|---|

| Carbon | C | 12.01 | 240.20 | 58.78% |

| Hydrogen | H | 1.01 | 45.45 | 11.13% |

| Oxygen | O | 16.00 | 64.00 | 15.67% |

| Phosphorus | P | 30.97 | 30.97 | 7.58% |

| Sulfur | S | 32.07 | 32.07 | 7.85% |

Thermal Analysis Techniques for Decomposition Mechanism (TGA, Pyrolysis-GC, TD-MS)

Thermal analysis techniques are essential for evaluating the thermal stability and decomposition behavior of tetrabutylphosphonium butyl sulfate.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the onset decomposition temperature (T_onset), which is a key indicator of the thermal stability of an ionic liquid. acs.org For many phosphonium-based ionic liquids, the decomposition temperature is a critical parameter for their application in various processes. researchgate.net For example, TGA of tetrabutylammonium salts of Keggin-type polyoxometalates showed that the organic cation decomposition occurs in the range of 240–350 °C. mdpi.com

Pyrolysis-Gas Chromatography (Pyrolysis-GC) involves the thermal decomposition of the sample in an inert atmosphere, followed by the separation and analysis of the volatile decomposition products by gas chromatography. This technique can provide detailed information about the decomposition pathways and the nature of the degradation products.

Thermodesorption-Mass Spectrometry (TD-MS) is another powerful technique for analyzing the volatile products evolved during the thermal decomposition of a material. The sample is heated, and the desorbed molecules are directly introduced into a mass spectrometer for identification. This can provide real-time information about the decomposition process and the identity of the evolved gases.

Computational and Theoretical Chemistry Investigations of Tetrabutylphosphonium Butyl Sulfate

Computational and theoretical chemistry provides powerful tools for understanding the behavior of ionic liquids (ILs) like tetrabutylphosphonium (B1682233) butyl sulfate (B86663) at a molecular level. These methods offer insights into structure, interactions, and properties that can be difficult to obtain through experimental means alone.

Environmental and Sustainability Research Paradigms

Application of Green Chemistry Principles in Synthetic and Industrial Processes

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. du.ac.inacs.orgcolab.ws The use of tetrabutylphosphonium-based ionic liquids, including tetrabutylphosphonium (B1682233) butyl sulfate (B86663), aligns with several of these principles.

Ionic liquids are often considered "green" solvents due to their negligible vapor pressure, which reduces air pollution and volatile organic compound (VOC) emissions. acs.org This directly addresses the principle of using safer solvents and auxiliaries. du.ac.inacs.org Their application as catalysts and reaction media can also lead to more efficient and selective reactions, which supports the principles of waste prevention and catalysis. du.ac.inacs.orgacs.orgjxnutaolab.com For instance, the use of tetrabutylphosphonium-based catalysts in the synthesis of propylene (B89431) glycol methyl ether has demonstrated high yields and the potential for catalyst recycling, which aligns with the goal of atom economy and designing for degradation. acs.orgjxnutaolab.com

The synthesis of certain tetrabutylphosphonium ionic liquids can be achieved through simple, high-yield neutralization reactions, which can be more atom-economical than other synthetic routes. acs.orgjxnutaolab.com Furthermore, the thermal stability of phosphonium-based ionic liquids can be higher than that of some other ionic liquid families, allowing for energy-efficient processes at higher temperatures without degradation. doi.org

Table 1: Alignment of Tetrabutylphosphonium Salt Applications with Green Chemistry Principles

| Green Chemistry Principle | Application in the Context of Tetrabutylphosphonium Salts | Source(s) |

| Waste Prevention | Use as recyclable catalysts and solvents minimizes waste generation. | acs.orgjxnutaolab.com |

| Atom Economy | Efficient catalytic processes maximize the incorporation of reactants into the final product. | acs.orgacs.org |

| Safer Solvents and Auxiliaries | Low volatility reduces exposure and environmental release compared to traditional organic solvents. | acs.orgmdpi.com |

| Energy Efficiency | High thermal stability allows for reactions at various temperatures, potentially reducing energy consumption. | doi.org |

| Catalysis | Superior to stoichiometric reagents, offering higher selectivity and lower waste. | acs.orgjxnutaolab.comsigmaaldrich.com |

| Design for Degradation | While more research is needed, the potential for recovery and reuse reduces the environmental persistence of the compound. | rsc.orgresearchgate.netrsc.orggoogle.commdpi.comresearchgate.net |

Life Cycle Assessment and Environmental Footprint Analysis (Conceptual)

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to end-of-life. mdpi.comdtu.dk For Tetrabutylphosphonium butyl sulfate, a comprehensive "cradle-to-gate" or "cradle-to-grave" LCA would provide a holistic view of its environmental footprint. mdpi.comsimapro.com

A conceptual LCA for Tetrabutylphosphonium butyl sulfate would involve the following stages:

Goal and Scope Definition: This would define the purpose of the assessment, the functional unit (e.g., 1 kg of the compound), and the system boundaries (e.g., from raw material acquisition to its use in a specific application and subsequent disposal or recycling). mdpi.com

Life Cycle Inventory (LCI): This stage involves compiling the inputs (raw materials, energy) and outputs (emissions, waste) for each process in the life cycle. mdpi.com This would include the synthesis of tributylphosphine (B147548) and butyl sulfate, the reaction to form the ionic liquid, and any purification steps.

Life Cycle Impact Assessment (LCIA): The LCI data is then used to evaluate potential environmental impacts. dtu.dk Categories of impact could include global warming potential, ozone depletion, acidification, and ecotoxicity.

The environmental footprint of Tetrabutylphosphonium butyl sulfate would be influenced by factors such as the energy intensity of its synthesis, the source of its raw materials (fossil-based vs. renewable), and the efficiency of its recovery and reuse. mdpi.comsimapro.com

Recovery and Reutilization Strategies for Tetrabutylphosphonium Sulfate

The economic viability and environmental sustainability of using ionic liquids like Tetrabutylphosphonium butyl sulfate are significantly enhanced by effective recovery and reutilization strategies. rsc.orgresearchgate.netrsc.orggoogle.commdpi.comresearchgate.net Research has demonstrated several promising methods for recycling phosphonium-based ionic liquids.

One common approach involves creating aqueous biphasic systems (ABS). researchgate.net In this method, a salting-out agent, such as ammonium (B1175870) sulfate, is added to an aqueous solution containing the ionic liquid and the target substance (e.g., metal ions from a leaching process). researchgate.netresearchgate.net This induces a phase separation, where the ionic liquid forms a distinct phase that can be separated and reused. rsc.orgresearchgate.net For instance, in the recovery of metals from spent lithium-ion batteries, a tetrabutylphosphonium-based ionic liquid was successfully recovered and reused for four consecutive cycles with minimal loss of efficiency. researchgate.net

Another strategy involves liquid-liquid extraction. After a reaction, the product can be extracted using a solvent in which the ionic liquid is immiscible. acs.org The ionic liquid phase can then be separated and purified for reuse. For example, in the synthesis of propylene glycol methyl ether, the tetrabutylphosphonium-based catalyst was easily separated from the reaction mixture by decantation after extraction with diethyl ether and could be reused at least 10 times without a significant decrease in activity. acs.orgjxnutaolab.com

The choice of recovery method depends on the specific application and the physicochemical properties of the system. The development of robust and efficient recycling processes is crucial for the large-scale industrial application of Tetrabutylphosphonium butyl sulfate and other phosphonium-based ionic liquids. rsc.orgresearchgate.netgoogle.commdpi.com

Table 2: Research Findings on the Recovery and Reutilization of Tetrabutylphosphonium-Based Ionic Liquids

| Ionic Liquid System | Application | Recovery Method | Recovery Efficiency/Reusability | Source(s) |

| Tetrabutylphosphonium-based IL with ammonium sulfate | Metal recovery from spent LIBs | Aqueous Biphasic System (ABS) | Reused for 4 consecutive cycles with small detected losses | researchgate.net |

| Tetrabutylphosphonium butyrate (B1204436) | Synthesis of propylene glycol methyl ether | Liquid-liquid extraction with diethyl ether | Reused at least 10 times without obvious decrease in activity | acs.orgjxnutaolab.com |

| Tetraoctylphosphonium acetate (B1210297) with DMSO | Cellulose (B213188) dissolution | Phase separation with water | 97% recovery | rsc.org |

| Trihexyl(tetradecyl) phosphonium (B103445) chloride | Grignard reactions | Not specified, but described as recyclable | Showed no significant degradation after one month | google.com |

| Tetrabutylphosphonium bromide | Recycling of polylactic acid | Not specified, but used as an active solvent | Described as a recyclable system | rsc.orgresearchgate.net |

Emerging Research Frontiers and Future Directions

Development of Novel Functionalized Tetrabutylphosphonium (B1682233) Sulfate (B86663) Derivatives

The functionalization of ionic liquids is a key strategy to tailor their physicochemical properties for specific applications. Research into novel functionalized derivatives of tetrabutylphosphonium sulfate is an active area, aiming to enhance performance and introduce new capabilities.

The synthesis of functionalized phosphonium (B103445) ionic liquids often involves the alkylation of a suitable phosphine (B1218219) precursor. rsc.org For instance, asymmetrical tetraalkylphosphonium halides are typically prepared by the nucleophilic addition of a tertiary phosphine to a haloalkane. rsc.org This fundamental reaction can be adapted to introduce various functional groups into the cation or anion of tetrabutylphosphonium sulfate.

One approach involves modifying the alkyl chains of the tetrabutylphosphonium cation. By introducing functional groups such as hydroxyl, ether, or amino moieties, researchers can influence properties like viscosity, polarity, and interaction with other materials. For example, the introduction of ether linkages into the alkyl chains of phosphonium cations has been shown to result in ionic liquids with lower viscosities. nih.gov

The development of these novel derivatives is often guided by the desired application. For instance, functionalization with specific chemical groups can create "task-specific" ionic liquids designed for targeted processes such as metal ion extraction or as specialized solvents in organic synthesis. rsc.orgresearchgate.net

Table 1: Potential Functional Groups for Tetrabutylphosphonium Sulfate Derivatives and Their Effects

| Functional Group | Location of Functionalization | Potential Effect on Properties |

| Hydroxyl (-OH) | Cation (alkyl chain) | Increased hydrophilicity, potential for hydrogen bonding |

| Ether (-O-) | Cation (alkyl chain) | Lowered viscosity, altered polarity |

| Amino (-NH2) | Cation (alkyl chain) | Increased basicity, potential for further reactions |

| Carboxyl (-COOH) | Anion (replacing butyl) | Increased acidity, altered solubility |

| Fluoroalkyl | Cation or Anion | Increased hydrophobicity and thermal stability |

Integration in Advanced Materials Science and Engineering

The distinct properties of tetrabutylphosphonium butyl sulfate and its potential derivatives make them promising candidates for integration into advanced materials. Their inherent characteristics as ionic liquids, such as low vapor pressure and high thermal stability, are advantageous in various material applications. arpnjournals.org

Phosphonium-based ionic liquids are being explored as components in polymer electrolytes for batteries and other electrochemical devices. nih.gov Their good electrochemical stability and ability to dissolve lithium salts make them attractive alternatives to traditional organic solvents. nih.gov Research in this area focuses on optimizing the ionic conductivity and mechanical properties of the resulting polymer electrolytes.

Furthermore, the use of phosphonium ionic liquids as flame retardants for polymers is a growing field of interest. researchgate.net Their non-volatile nature and the presence of phosphorus contribute to their flame-retardant properties. Incorporating tetrabutylphosphonium butyl sulfate into polymer matrices could enhance their fire safety without the use of halogenated flame retardants.

In the realm of nanotechnology, phosphonium ionic liquids have been utilized as stabilizing agents for the synthesis of nanoparticles. researchgate.net The cation can interact with the surface of the nanoparticles, preventing agglomeration and controlling their growth and morphology. researchgate.net This opens up possibilities for using tetrabutylphosphonium butyl sulfate in the fabrication of novel nanocomposites with tailored properties.

The application of phosphonium ionic liquids also extends to separation processes, including gas adsorption and the extraction of valuable compounds. researchgate.net Their tunable solvent properties allow for selective separation of different substances.

Table 2: Potential Applications of Tetrabutylphosphonium Butyl Sulfate in Materials Science

| Application Area | Role of Tetrabutylphosphonium Butyl Sulfate | Desired Properties |

| Polymer Electrolytes | Ion-conducting medium | High ionic conductivity, good electrochemical stability, mechanical robustness |

| Flame Retardants | Additive in polymer matrices | High thermal stability, char-forming ability |

| Nanoparticle Synthesis | Stabilizing agent | Control over particle size and distribution, prevention of agglomeration |

| Separation Membranes | Liquid membrane component | High selectivity, good permeability, chemical stability |

Multiscale Modeling and Experimental Validation for Process Optimization

To accelerate the development and application of tetrabutylphosphonium butyl sulfate, multiscale modeling and simulation techniques are becoming increasingly important. These computational approaches provide valuable insights into the molecular-level behavior of ionic liquids, which can be used to predict their macroscopic properties and optimize industrial processes. nsf.gov

Molecular dynamics (MD) simulations are a powerful tool for studying the structure and dynamics of ionic liquids. researchgate.net By simulating the interactions between the tetrabutylphosphonium cations and butyl sulfate anions, researchers can understand how factors like temperature and pressure affect properties such as density, viscosity, and diffusivity. researchgate.net These simulations can also shed light on the local organization of the ions, including the formation of ion pairs and larger aggregates. acs.org

Quantum mechanical calculations can be employed to obtain more accurate information about the electronic structure and interaction energies of the ions. nih.gov This information is crucial for developing accurate force fields, which are the sets of parameters used in classical MD simulations. nsf.gov A combination of quantum mechanical and classical simulation methods can provide a comprehensive understanding of the ionic liquid's behavior across different length and time scales. nih.gov

Experimental validation is essential to ensure the accuracy of the computational models. Techniques such as X-ray scattering can be used to probe the liquid structure and compare it with the results of simulations. nih.gov Spectroscopic methods, like infrared and Raman spectroscopy, can provide information about the vibrational modes of the ions and their interactions. researchgate.net By combining computational modeling with experimental validation, researchers can develop a robust understanding of tetrabutylphosphonium butyl sulfate and its derivatives. This knowledge is critical for designing more efficient and sustainable processes for their synthesis and application.

Table 3: Computational and Experimental Techniques for Studying Tetrabutylphosphonium Butyl Sulfate

| Technique | Information Obtained | Purpose |

| Molecular Dynamics (MD) | Density, viscosity, diffusivity, local structure | Predict macroscopic properties and understand molecular-level behavior |

| Quantum Mechanics (QM) | Electronic structure, interaction energies | Develop accurate force fields for MD simulations |

| X-ray Scattering | Liquid structure, intermolecular distances | Validate simulation results of the liquid's organization |

| Infrared/Raman Spectroscopy | Vibrational modes, intermolecular interactions | Probe the interactions between cations and anions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.